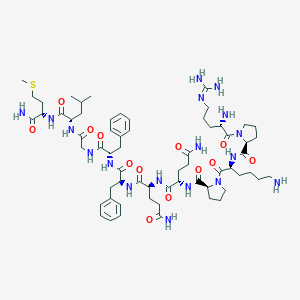

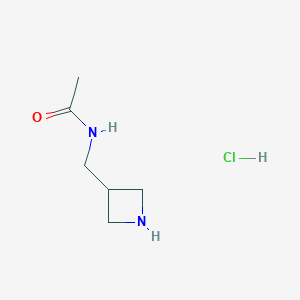

![molecular formula C13H15ClN2O2 B169943 tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 163798-87-6](/img/structure/B169943.png)

tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

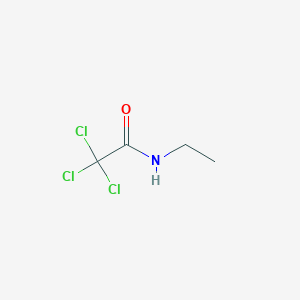

Tert-butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate, or TBCM, is a synthetic organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of drugs, including antibiotics, antifungals, and antivirals. TBCM is also used in the manufacture of polymers and plastics. In addition, it has been used in the synthesis of other organic compounds, such as aryl amides and imidazoles.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

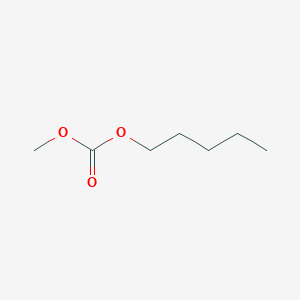

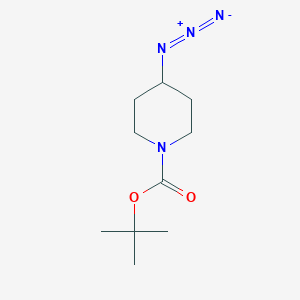

Researchers have synthesized carbamate derivatives to study the interplay of hydrogen bonds in molecular structures. For instance, tert-butyl derivatives have been used in the synthesis of compounds exhibiting strong N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds, forming three-dimensional architectures. These studies highlight the molecule's utility in understanding hydrogen bonding and molecular assemblies (Das et al., 2016).

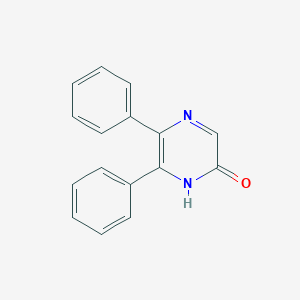

Antitumor Agents

Benzimidazole derivatives, including tert-butyl substituted versions, have been investigated for their potential as antitumor agents. Novel synthesis strategies involving nucleophilic aromatic displacement have led to compounds with significant activity against various cancer cell lines, emphasizing the therapeutic potential of these structures in oncology (Abonía et al., 2011).

Sensor Development

The compound has also found application in the development of chemosensors. Imidazole derivatives have been utilized for the reversible detection of cyanide and mercury ions, showcasing their role in environmental monitoring and safety. These sensors operate through fluorescence quenching mechanisms, highlighting the versatility of tert-butyl substituted imidazoles in sensor technology (Emandi et al., 2018).

Thermal and Crystallographic Studies

Thermal and crystallographic analyses of tert-butyl substituted benzodiazole compounds have provided insights into their stability and structural properties. These studies are crucial for the development of materials and molecules with desired physical and chemical characteristics, contributing to fields such as material science and engineering (Singh et al., 2016).

Catalytic Activities

Tert-butyl substituted imidazole derivatives have been evaluated for their catalytic activities, particularly in reactions involving epoxy-phenolic resins. These studies underscore the importance of such compounds in polymer chemistry, offering pathways to more efficient and environmentally friendly production methods (Wong et al., 2007).

Wirkmechanismus

Target of Action

It’s known that benzimidazole derivatives have a wide range of biological activities and can interact with various biological targets .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis . The Boc group can be selectively removed under certain conditions, revealing the active part of the molecule . This deprotection process is a key part of the compound’s interaction with its targets .

Biochemical Pathways

The deprotection of the boc group is a common reaction in organic chemistry and biochemistry, and it can influence a variety of biochemical pathways .

Result of Action

The removal of the boc group can reveal active moieties that can interact with various biological targets, leading to a range of potential effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the deprotection of the Boc group can be influenced by factors such as temperature, pH, and the presence of certain reagents . .

Eigenschaften

IUPAC Name |

tert-butyl 2-(chloromethyl)benzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZUHDHIWWRGOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578679 |

Source

|

| Record name | tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163798-87-6 |

Source

|

| Record name | tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

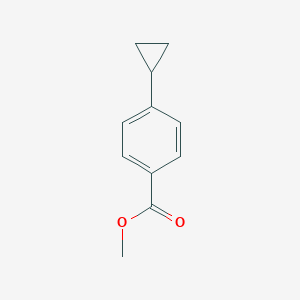

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)